molecular formula C34H36O14 B12290532 4-Oxo-3-[4-[(1-oxohexyl)oxy]phenyl]-4H-1-benzopyran-7-yl-D-Glucopyranosiduronic Acid Methyl Ester, 2,3,4-Triacetate

4-Oxo-3-[4-[(1-oxohexyl)oxy]phenyl]-4H-1-benzopyran-7-yl-D-Glucopyranosiduronic Acid Methyl Ester, 2,3,4-Triacetate

Cat. No.: B12290532
M. Wt: 668.6 g/mol
InChI Key: WSSZPAKSRUSETD-UHFFFAOYSA-N
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Description

4-Oxo-3-[4-[(1-oxohexyl)oxy]phenyl]-4H-1-benzopyran-7-yl -D-Glucopyranosiduronic Acid Methyl Ester, 2,3,4-Triacetate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-3-[4-[(1-oxohexyl)oxy]phenyl]-4H-1-benzopyran-7-yl -D-Glucopyranosiduronic Acid Methyl Ester, 2,3,4-Triacetate involves several steps. The process typically starts with the preparation of the core benzopyran structure, followed by the introduction of the hexyl and glucopyranosiduronic acid moieties. The reaction conditions often require the use of catalysts and specific solvents to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

4-Oxo-3-[4-[(1-oxohexyl)oxy]phenyl]-4H-1-benzopyran-7-yl -D-Glucopyranosiduronic Acid Methyl Ester, 2,3,4-Triacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are critical to achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

4-Oxo-3-[4-[(1-oxohexyl)oxy]phenyl]-4H-1-benzopyran-7-yl -D-Glucopyranosiduronic Acid Methyl Ester, 2,3,4-Triacetate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and mechanisms.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Oxo-3-[4-[(1-oxohexyl)oxy]phenyl]-4H-1-benzopyran-7-yl -D-Glucopyranosiduronic Acid Methyl Ester, 2,3,4-Triacetate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-(Benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid: This compound shares a similar core structure but differs in the substituents attached to the benzopyran ring.

    Benzoic acid, 4-[[6-[(1-oxo-2-propen-1-yl)oxy]hexyl]oxy]-, 1,1′-(2-fluoro-1,4-phenylene) ester: Another structurally related compound with different functional groups.

Uniqueness

4-Oxo-3-[4-[(1-oxohexyl)oxy]phenyl]-4H-1-benzopyran-7-yl -D-Glucopyranosiduronic Acid Methyl Ester, 2,3,4-Triacetate is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for various applications that require precise molecular interactions.

Properties

Molecular Formula

C34H36O14

Molecular Weight

668.6 g/mol

IUPAC Name

methyl 3,4,5-triacetyloxy-6-[3-(4-hexanoyloxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylate

InChI

InChI=1S/C34H36O14/c1-6-7-8-9-27(38)46-22-12-10-21(11-13-22)25-17-42-26-16-23(14-15-24(26)28(25)39)47-34-32(45-20(4)37)30(44-19(3)36)29(43-18(2)35)31(48-34)33(40)41-5/h10-17,29-32,34H,6-9H2,1-5H3

InChI Key

WSSZPAKSRUSETD-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)OC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OC4C(C(C(C(O4)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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